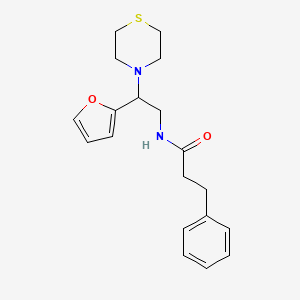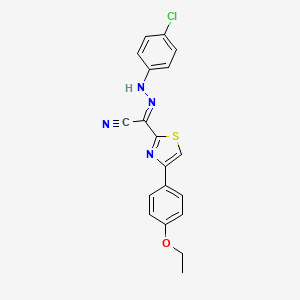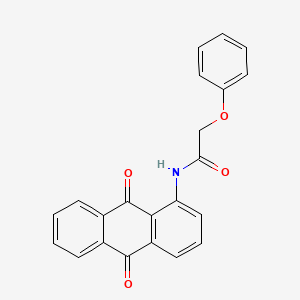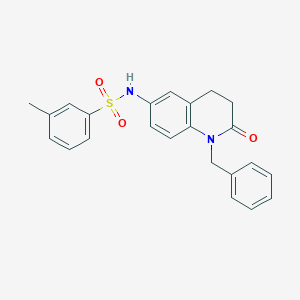![molecular formula C24H31N3O4 B2414672 N-cyclohexyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide CAS No. 898441-22-0](/img/structure/B2414672.png)
N-cyclohexyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide, also known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPOP is a pyranocoumarin derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Design, Synthesis, and Biological Evaluation A compound with a similar structural motif, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, was synthesized to explore its antioxidant, analgesic, and anti-inflammatory properties. This research underscores the potential of structurally related compounds in medicinal chemistry for developing therapies targeting oxidative stress, pain, and inflammation. The synthesized compound demonstrated notable DPPH radical scavenging activity, alongside analgesic and anti-inflammatory effects, suggesting that derivatives of N-cyclohexyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide could offer similar therapeutic benefits. The structural analysis and biological activity assays provide a foundation for further exploration of related compounds in drug development (Nayak et al., 2014).
Neuroprotective Effects and Enzyme Inhibition Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moieties have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butylcholinestrase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Among these, a compound exhibited the highest AChE inhibitory activity, showcasing the therapeutic potential of N-cyclohexyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide derivatives in addressing neurological conditions. Moreover, these compounds demonstrated significant neuroprotective effects against oxidative stress-induced damage in PC12 cells, highlighting their potential in neuroprotection and enzyme inhibition strategies (Sameem et al., 2017).
Antimicrobial and Antitumor Activities Research on heterocyclic compounds incorporating the antipyrine moiety, including pyrazole-acetamide derivatives, has shown promising antimicrobial and antitumor activities. These findings indicate that compounds related to N-cyclohexyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide could be valuable in the development of new therapies for infectious diseases and cancer. The structural diversity and biological efficacy of these derivatives underscore their significance in pharmaceutical research and their potential as leads for the development of new therapeutic agents (Bondock et al., 2008).
Coordination Complexes and Antioxidant Activity The synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes have been explored, revealing insights into the effects of hydrogen bonding on self-assembly processes and the antioxidant activity of these compounds. This research suggests that structural analogs of N-cyclohexyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide could serve as effective antioxidants, with potential applications in mitigating oxidative stress-related diseases. The study of their coordination chemistry and biological activities may provide valuable information for the design of new antioxidant agents (Chkirate et al., 2019).
properties
IUPAC Name |
N-cyclohexyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c28-22-15-21(16-26-11-13-27(14-12-26)20-9-5-2-6-10-20)30-17-23(22)31-18-24(29)25-19-7-3-1-4-8-19/h2,5-6,9-10,15,17,19H,1,3-4,7-8,11-14,16,18H2,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEHASFNXQUURA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2414590.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2414591.png)
![Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2414593.png)



![methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2414597.png)



![N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide](/img/structure/B2414608.png)
![6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2414610.png)

![6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414612.png)